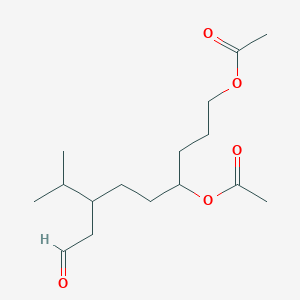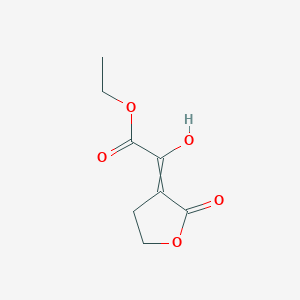
Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate is an organic compound with the molecular formula C7H10O4 It is a derivative of oxolane and is characterized by the presence of an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hydroxy(2-oxooxolan-3-ylidene)acetate typically involves the reaction of ethyl acetoacetate with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired ester product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of raw materials, reaction conditions, and purification methods are critical factors in ensuring the efficiency and cost-effectiveness of the production process. Common industrial methods include the use of fixed-bed reactors and distillation techniques for product isolation and purification.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl hydroxy(2-oxooxolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active intermediates that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with widespread use as a solvent.
Methyl butyrate: Known for its fruity odor and use in flavorings.
Ethyl propionate: Used in the production of fragrances and as a solvent.
Eigenschaften
CAS-Nummer |
110977-73-6 |
|---|---|
Molekularformel |
C8H10O5 |
Molekulargewicht |
186.16 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-2-(2-oxooxolan-3-ylidene)acetate |
InChI |
InChI=1S/C8H10O5/c1-2-12-8(11)6(9)5-3-4-13-7(5)10/h9H,2-4H2,1H3 |
InChI-Schlüssel |
SVKSISGGOZGFBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C1CCOC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
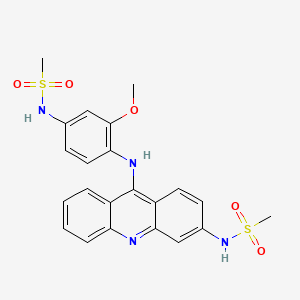

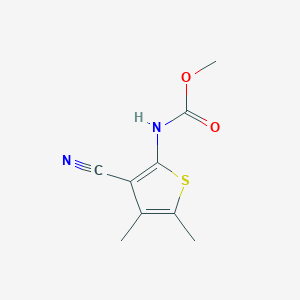

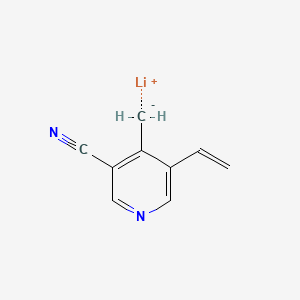

![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
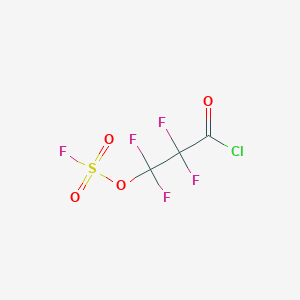
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)

